![molecular formula C11H16ClNO B2665903 [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride CAS No. 2343964-05-4](/img/structure/B2665903.png)
[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride, also known as PMM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PMM is a chiral compound that can exist in two different enantiomers, namely (3S,4R)-PMM and (3R,4S)-PMM. The former enantiomer exhibits significant biological activity and has been found to have potential applications in various fields such as medicine, chemistry, and biology.
作用機序
The mechanism of action of [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of DNA topoisomerase, an enzyme that is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. The inhibition of these enzymes and proteins is believed to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit the activity of various enzymes and proteins. In vivo studies have shown that this compound can inhibit tumor growth in animal models and reduce the severity of bacterial and fungal infections. This compound has also been found to have low toxicity and is relatively safe for use in laboratory experiments.
実験室実験の利点と制限
The advantages of using [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride in laboratory experiments include its low toxicity, relatively simple synthesis method, and unique chiral properties. This compound can be used as a chiral building block for the synthesis of new compounds, and its biological activity makes it a potential candidate for drug development. However, the limitations of using this compound in laboratory experiments include its limited solubility in water and its relatively low stability. This compound can also be difficult to separate from its enantiomers, which can complicate experiments involving chiral compounds.
将来の方向性
There are several future directions for the study of [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride. One potential direction is the development of new this compound derivatives with improved biological activity and stability. Another potential direction is the investigation of this compound's mechanism of action and its interactions with various enzymes and proteins. This compound could also be tested for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, this compound could be used as a chiral building block for the synthesis of new compounds with potential applications in various fields of scientific research.
合成法
The synthesis of [(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride involves the reaction of (S)-phenylalanine with formaldehyde and sodium cyanoborohydride. The reaction results in the formation of (3S,4R)-4-phenylpyrrolidin-3-yl]methanol, which is then converted into this compound hydrochloride by reaction with hydrochloric acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit significant antitumor activity and has been tested for its potential use in cancer treatment. This compound has also been found to have antibacterial and antifungal properties and has been tested for its potential use in the development of new antibiotics. In addition, this compound has been found to have potential applications in the field of chemistry, where it can be used as a chiral building block for the synthesis of new compounds. This compound has also been studied for its potential use as a ligand in catalysis reactions.
特性
IUPAC Name |
[(3S,4R)-4-phenylpyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHTWRQLVVXOI-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2343964-05-4 |
Source


|
| Record name | rac-[(3R,4S)-4-phenylpyrrolidin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


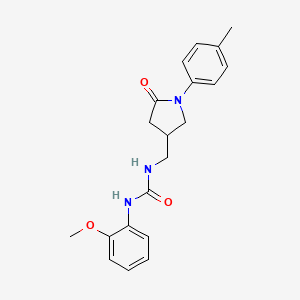
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2665822.png)
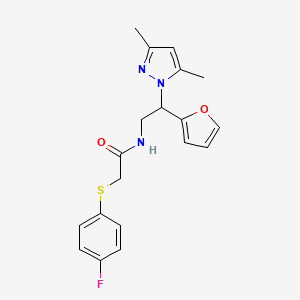
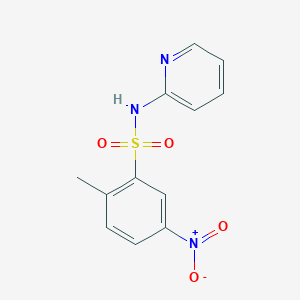
![5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B2665830.png)
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)
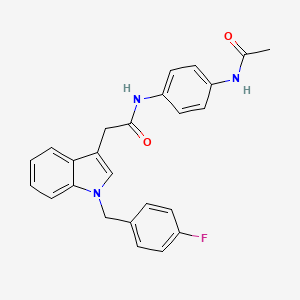

![2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2665835.png)
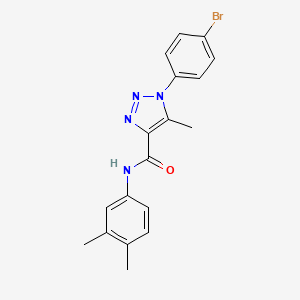
![3-Tert-butyl-6-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2665838.png)
![N-[[(2R,4R)-1-[6-(Dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2665840.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2665841.png)